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Cat. No.: B576407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Xylidine isomers, a group of aromatic amines, are prevalent in various industrial applications,

including the synthesis of dyes, pesticides, and pharmaceuticals. This extensive toxicological

profile provides a comprehensive overview of the adverse effects associated with exposure to

mixed xylidine isomers, with a focus on providing researchers, scientists, and drug

development professionals with the necessary data and methodologies for risk assessment

and safer chemical design. The primary toxicological concerns include methemoglobinemia,

genotoxicity, and carcinogenicity, with the liver, kidneys, spleen, and blood being the principal

target organs. The toxicity of xylidine isomers is intrinsically linked to their metabolic activation,

primarily through cytochrome P450-mediated N-hydroxylation, leading to the formation of

reactive intermediates that can induce cellular damage.

Acute Toxicity
The acute toxicity of xylidine isomers varies depending on the specific isomer and the route of

exposure. In general, they are considered to be harmful if swallowed, toxic in contact with skin,

and toxic if inhaled[1]. Signs of acute toxicity include cyanosis, headache, dizziness, fatigue,

and in severe cases, respiratory distress and collapse due to methemoglobinemia[2][3].

Table 1: Acute Oral Toxicity of Xylidine Isomers
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Isomer Species LD50 (mg/kg) Reference

2,3-Xylidine Rat 930 [4]

Mouse 1070 [4]

2,4-Xylidine Rat 470 - 1259 [3][4]

Mouse 250 [4]

2,5-Xylidine Rat 1300 [4]

Mouse 840 [4]

2,6-Xylidine Rat 840 - 1230 [4][5]

Mouse 710 [4][5]

3,4-Xylidine Rat 810 [4]

Mouse 710 [4]

3,5-Xylidine Rat 710 [4]

Mouse 420 [4]

Mixed Isomers Rabbit 600 [1]

Rat 610 [1]

Table 2: Acute Dermal and Inhalation Toxicity of Xylidine Isomers
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Isomer Species Route Value Reference

2,3-Xylidine Guinea Pig Dermal LD50
500 - 1000

mg/kg
[2]

2,4-Xylidine Mouse Inhalation LC50 149 ppm (7 hr) [6]

2,6-Xylidine - Dermal

Classified as

"Harmful in

contact with skin"

[3]

2,4-DMA - Inhalation LC50 1.53 mg/L [3]

2,6-DMA - Inhalation

Classified as

"Harmful by

inhalation"

[3]

Subacute and Chronic Toxicity
Repeated exposure to xylidine isomers can lead to significant target organ toxicity. The

primary target organs are the blood, spleen, liver, and kidneys[2]. Hematological effects include

methemoglobinemia and anemia[2]. Effects on the spleen, such as increased weight and

congestion, are often secondary to the hemolytic effects[2]. Liver effects include increased

weight and hepatocellular hypertrophy, while kidney effects can manifest as hyaline droplet

formation and necrosis[2].

Table 3: Subchronic Oral Toxicity of Xylidine Isomers in Rats
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Isomer
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Key Effects at
LOAEL

Reference

2,3-Xylidine 12 (male) 12 (female)

Hematological

effects, organ

changes (liver,

kidneys, bone

marrow, spleen)

[2]

2,5-Xylidine 12 60

Hematological

effects, kidney

and forestomach

effects

[2]

3,4-Xylidine 10 50

Hyaline droplets

in male kidneys,

liver enlargement

in females

[2]

3,5-Xylidine 10 145
Methemoglobin

formation
[2]

Carcinogenicity
Several xylidine isomers have been investigated for their carcinogenic potential, with some

demonstrating evidence of carcinogenicity in animal studies. The National Toxicology Program

(NTP) has conducted bioassays on select isomers.

Table 4: Carcinogenicity of Xylidine Isomers
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Isomer Species Key Findings Classification Reference

2,5-Xylidine Rat
Fibromas and

fibrosarcomas

Suspected

carcinogen
[2]

Mouse Angiosarcomas [2]

2,6-Xylidine Rat

Nasal cavity

adenomas and

carcinomas,

subcutaneous

fibromas and

fibrosarcomas

Sufficient

evidence in

animals

[5][7]

For 2,6-xylidine, a significant increase in the incidence of nasal cavity tumors was observed in

both male and female rats in a 102-week feeding study[7].

Genotoxicity
The genotoxicity of xylidine isomers is complex, with both positive and negative results

reported in various assays. A genotoxic effect is generally suspected for the isomer group[2].

Metabolic activation is typically required to elicit a genotoxic response.

Table 5: Summary of Genotoxicity Data for Xylidine Isomers
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Assay 2,3-Xylidine 2,5-Xylidine 3,4-Xylidine 3,5-Xylidine
General
Finding

Ames Test (in

vitro)
Mixed Mixed Mixed Mixed

Inconsistent

results, often

positive with

metabolic

activation[2]

Comet Assay

(in vivo)
Positive Positive Positive Positive

Positive

results for all

four tested

isomers[2]

Micronucleus

Test (in vivo)
Negative Negative Negative Negative

Negative

results for all

four tested

isomers[2]

Mammalian

Cell

Mutagenicity

(in vitro)

- - - Positive

Demonstrate

d for 3,5-

xylidine[2]

Clastogenicit

y (in vitro)
Positive - - Positive

Clastogenic

effects

observed for

two of the

four

isomers[2]

DNA Binding - - - Observed

DNA binding

observed with

3,5-xylidine[2]

Reproductive and Developmental Toxicity
There is a significant lack of data regarding the reproductive and developmental toxicity of most

xylidine isomers[2][6]. One study on 2,6-dimethylaniline (2,6-xylidine) reported a decrease in
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the number of implantations, which was considered secondary to maternal toxicity[3]. Another

study noted that 2,5-xylidine and 3,5-xylidine can reach the testes in male mice[2]. Overall,

the available information is insufficient to fully characterize the reproductive and developmental

hazards of mixed xylidine isomers.

Mechanism of Toxicity
The toxicity of xylidine isomers is largely dependent on their metabolic activation into reactive

electrophilic intermediates.

Metabolic Activation
The primary pathway for metabolic activation involves the cytochrome P450 (CYP) enzyme

system, which catalyzes the N-hydroxylation of the amino group to form N-hydroxylamines[2].

These intermediates can then be further activated by acetyltransferases or sulfotransferases to

form unstable N-O-esters. The subsequent heterolytic cleavage of the N-O bond generates

highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA[2][8].

An alternative pathway involves the formation of quinone imines, which can also form protein

adducts and contribute to oxidative stress through redox cycling[2].

Xylidine Isomer
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(N-hydroxylation)
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Oxidation
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Metabolic activation pathway of xylidine isomers.

Methemoglobin Formation
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All xylidine isomers are capable of inducing methemoglobinemia, a condition where the iron in

hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to

transport oxygen[2]. This process is initiated by the N-hydroxy metabolites of xylidines, which

co-oxidize with oxyhemoglobin[2]. 3,5-xylidine has been identified as the most potent

methemoglobin-forming isomer among those tested[2].

Xylidine Isomer N-Hydroxy XylidineMetabolism
Methemoglobin (Fe³⁺)

Co-oxidation

Oxyhemoglobin (Fe²⁺) Oxygen

Click to download full resolution via product page

Mechanism of xylidine-induced methemoglobin formation.

DNA Damage and Oxidative Stress Response
The formation of DNA adducts by reactive metabolites of xylidines can trigger cellular DNA

damage response (DDR) pathways. While specific pathways for xylidines are not fully

elucidated, it is expected that bulky adducts would activate the Nucleotide Excision Repair

(NER) pathway[8]. Persistent DNA damage can lead to the activation of cell cycle checkpoints

and, ultimately, apoptosis. The generation of reactive oxygen species (ROS) can also induce

oxidative DNA damage and activate cellular stress response pathways.
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Generalized DNA damage response to xylidine exposure.

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Based
on OECD Guideline 471
Objective: To assess the potential of xylidine isomers to induce gene mutations in bacteria.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test

substance with and without a metabolic activation system (S9 mix). Revertant colonies that can

grow on a histidine-free medium are counted as an indication of mutagenicity.

Methodology:
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Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535,

TA1537, and TA102 or E. coli WP2 uvrA (pKM101).

Metabolic Activation: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver S9

fraction is used as the metabolic activation system.

Procedure (Plate Incorporation Method):

To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL

of the test solution (or solvent control), and 0.5 mL of S9 mix (for activated plates) or S9

buffer (for non-activated plates).

Vortex briefly and pour onto minimal glucose agar plates.

Incubate at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies per plate is counted. A positive result is

defined as a dose-related increase in the number of revertants and/or a reproducible

increase at one or more concentrations over the solvent control.
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Workflow for the Ames Test.

In Vivo Mammalian Erythrocyte Micronucleus Test -
Based on OECD Guideline 474
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Objective: To determine if xylidine isomers induce chromosomal damage or damage to the

mitotic apparatus in bone marrow erythroblasts of rodents.

Principle: Animals are exposed to the test substance, and bone marrow or peripheral blood is

collected. Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei,

which are small nuclei formed from chromosome fragments or whole chromosomes that lag

during cell division.

Methodology:

Animals: Typically, young adult mice or rats are used.

Dosing: Animals are dosed with the test substance, usually via oral gavage or intraperitoneal

injection, at three dose levels plus a vehicle control and a positive control.

Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last dose.

Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared

on glass slides. The slides are air-dried and stained (e.g., with May-Grünwald-Giemsa).

Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the

presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also

determined to assess bone marrow toxicity.

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to

the vehicle control group. A positive result is a statistically significant, dose-related increase

in the frequency of micronucleated PCEs.

In Vitro Methemoglobin Formation Assay
Objective: To evaluate the potential of xylidine isomers to induce methemoglobin formation in

red blood cells.

Principle: Rat erythrocytes are incubated with xylidine isomers in the presence of a metabolic

activation system (S9 mix). The formation of methemoglobin is measured

spectrophotometrically.

Methodology:
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Preparation of Erythrocytes: Freshly collected rat blood is centrifuged, and the plasma and

buffy coat are removed. The red blood cells (RBCs) are washed multiple times with a

buffered saline solution.

Incubation: A suspension of RBCs is placed in one chamber of a two-compartment dialysis

system. The other chamber contains the xylidine isomer and a rat liver S9 mix for metabolic

activation. The two chambers are separated by a dialysis membrane.

Time Points: Aliquots of the RBC suspension are removed at various time points (e.g., 0.5, 1,

2, 3, and 4 hours)[2].

Methemoglobin Measurement: The percentage of methemoglobin is determined

spectrophotometrically by measuring the absorbance at specific wavelengths before and

after the addition of a reducing agent (e.g., sodium dithionite) or by using a co-oximeter.

Data Analysis: The percentage of methemoglobin is plotted against time for each

concentration of the xylidine isomer.

Conclusion
The toxicological profile of mixed xylidine isomers is characterized by a range of adverse

effects, with methemoglobinemia, genotoxicity, and carcinogenicity being of primary concern.

The toxicity is largely mediated by metabolic activation to reactive intermediates that can

damage cellular macromolecules, including DNA. While acute and subchronic toxicity data are

available for several isomers, there is a notable lack of information on reproductive and

developmental toxicity, highlighting an area for future research. The experimental protocols and

mechanistic insights provided in this guide are intended to support ongoing research and the

development of safer chemical alternatives in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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